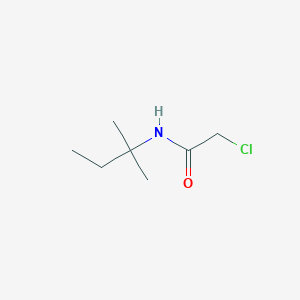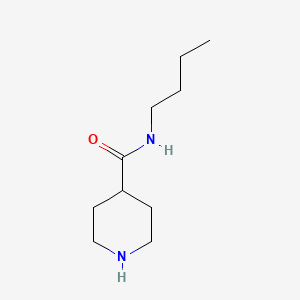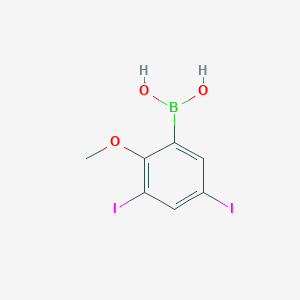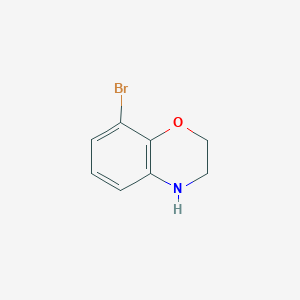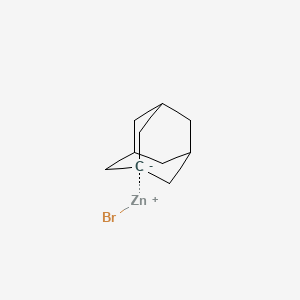
1-Adamantylzinc bromide
Overview
Description
1-Adamantylzinc Bromide is a crucial organozinc compound in biomedical research. It promotes the synthesis of adamantane derivatives, which are at the heart of drug development, particularly amantadine, which is being investigated for the treatment of Parkinson’s disease and influenza infections .
Synthesis Analysis
The first syntheses and crystal structures of well-defined 1-adamantyl complexes of zinc are reported. The use of different ligands affects both the color and the nuclearity of the new structures . The effect of the coordination sphere of zinc on the reactivity of the new adamantylzinc nucleophiles in Negishi-like alkyl-alkyl cross-coupling reactions was also explored .Molecular Structure Analysis
The molecular formula of this compound is C10H15BrZn . The molecular weight is 280.52 .Chemical Reactions Analysis
This compound has been used as a model nucleophile in Negishi cross-coupling reactions . The effect of the coordination sphere of zinc on the reactivity of the new adamantylzinc nucleophiles in cross-coupling reactions has been explored .Physical And Chemical Properties Analysis
This compound is a liquid with a density of 0.97 g/mL at 25 °C . It is stored at a temperature between 2-8°C . The concentration of this compound is 0.5 M in THF .Scientific Research Applications
Dinuclear Metal Complex Synthesis
1-Adamantylzinc bromide is utilized in synthesizing unique dinuclear metal complexes. For instance, its reaction with nickel bromide compounds produces complexes with linear bridging hydride ligands, characterized using neutron diffraction methods. These complexes have notable reactivity properties that are subject to ongoing investigation (Vicic, Anderson, Cowan, & Schultz, 2004).
Creation of Adamantyl Anions and Metal Complexes
This compound is a starting point for creating adamantyl anions and various metal complexes, including those of mercury, gold, and bismuth. Innovative techniques, such as transmetallation using reducing metals, facilitate the synthesis of these compounds, expanding the possibilities in organometallic chemistry (Armstrong, Taullaj, Singh, Mirabi, Lough, & Fekl, 2017).
Synthesis of Functionalized Adamantylzinc Reagents
This compound is foundational in synthesizing highly reactive adamantylzinc species. These species can undergo various functionalization reactions, including Negishi cross-couplings and 1,4-addition reactions. This process is critical for introducing the adamantyl moiety as a functional group in complex organic molecules (Sämann, Dhayalan, Schreiner, & Knochel, 2014).
Reactivity in Negishi Cross-Coupling Reactions
Research has focused on the reactivity of this compound complexes in Negishi-like alkyl-alkyl cross-coupling reactions. Understanding the coordination sphere of zinc in these reactions helps in synthesizing well-defined complexes and exploring their chemical properties (Jones & Vicic, 2007).
Mechanism of Action
Target of Action
1-Adamantylzinc bromide is an organozinc compound Organozinc compounds are generally known to participate in various organic reactions, acting as nucleophiles or bases .
Mode of Action
Organozinc compounds are generally known for their role in negishi cross-coupling reactions . In these reactions, they act as nucleophiles, attacking electrophilic carbon atoms to form new carbon-carbon bonds .
Biochemical Pathways
It’s known that organozinc compounds play a crucial role in the synthesis of various organic compounds . They are involved in several reactions such as Negishi cross-coupling, contributing to the formation of complex organic structures .
Result of Action
It’s known that organozinc compounds, including this compound, are used as intermediates in the synthesis of various organic compounds . These compounds can have a wide range of effects depending on their final structure and function.
Action Environment
The action of this compound, like other organozinc compounds, can be influenced by various environmental factors. For instance, it’s known that organozinc compounds are air-sensitive and react with water . Therefore, they are usually handled under inert gas and stored in a cool place . The presence of other substances, such as ligands, can also affect their reactivity .
Safety and Hazards
1-Adamantylzinc Bromide is highly flammable and in contact with water releases flammable gases which may ignite spontaneously . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness or dizziness, and is harmful if swallowed . It is also suspected of causing cancer .
Future Directions
Properties
IUPAC Name |
adamantan-1-ide;bromozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h7-9H,1-6H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWVHBHYYPLVCD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1C[C-](C2)C3.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408713 | |
| Record name | 1-Adamantylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312624-15-0 | |
| Record name | 1-Adamantylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1603274.png)



![6-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1603282.png)
![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B1603285.png)



